cyclopentyl N-hydroxycarbamate
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Overview
Description
Cyclopentyl N-hydroxycarbamate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of hydroxylamine and is characterized by the presence of a cyclopentyl group attached to the N-hydroxycarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl N-hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with hydroxylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentyl N-hydroxycarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of cyclopentyl N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Cyclopentyl N-hydroxycarbamate can be compared with other similar compounds, such as:
tert-Butyl N-hydroxycarbamate: This compound has a similar structure but with a tert-butyl group instead of a cyclopentyl group.
N-pivaloylhydroxylamine: Another related compound with a pivaloyl group, known for its use in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
cyclopentyl N-hydroxycarbamate |
InChI |
InChI=1S/C6H11NO3/c8-6(7-9)10-5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) |
InChI Key |
RDFVLCVCCSVSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)NO |
Origin of Product |
United States |
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